JWH 018 7-hydroxyindole metabolite-d9
Description
Contextualization of Synthetic Cannabinoids within Novel Psychoactive Substances (NPS) Research
Synthetic cannabinoids represent a significant and ever-evolving class of novel psychoactive substances (NPS). These man-made chemicals are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. wikipedia.orgyoutube.com Initially synthesized for research purposes to explore the cannabinoid receptor system, these compounds have been diverted for illicit use and are often marketed as "herbal incense" or "potpourri". wikipedia.orgyoutube.comcaymanchem.com The landscape of synthetic cannabinoids is dynamic, with manufacturers frequently altering chemical structures to circumvent legal restrictions, posing a continuous challenge for law enforcement and public health officials. nih.govresearchgate.net This rapid evolution necessitates ongoing research to identify and characterize these new substances and their effects.
The term "synthetic cannabinoids" encompasses a wide variety of chemical classes, including but not limited to naphthoylindoles (such as JWH-018), phenylacetylindoles, and cyclohexylphenols. Unlike THC, which is a partial agonist of cannabinoid receptors, many synthetic cannabinoids are full agonists, which may contribute to their different and often more severe toxicological profiles. wikipedia.orgnih.gov
The Critical Role of Metabolite Identification and Characterization in Synthetic Cannabinoid Research
Research has shown that synthetic cannabinoids like JWH-018 undergo complex phase I and phase II metabolism, primarily through oxidation and glucuronidation. wikipedia.orgresearchgate.net The primary route of metabolism for JWH-018 involves hydroxylation at various positions on the indole (B1671886) ring and the N-alkyl side chain. nih.govnih.gov Understanding these metabolic pathways is essential for developing reliable analytical methods for their detection. nih.govresearchgate.netoup.com
Rationale for Dedicated Research on JWH 018 7-hydroxyindole (B18039) Metabolite-d9
Significance of Deuterated Analogues as Internal Standards in Quantitative Analytical Chemistry
In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for achieving accurate and reliable results. lcms.czcerilliant.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample in a known quantity before analysis. labx.com
Deuterated analogues, where one or more hydrogen atoms in the molecule are replaced by deuterium (B1214612) atoms, are considered the "gold standard" for internal standards in mass spectrometry. nih.govlabrulez.com This is because they have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts, but their increased mass allows them to be distinguished by the mass spectrometer. labx.com The use of a deuterated internal standard can effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the precision and accuracy of the quantitative analysis. lcms.czcerilliant.com JWH 018 7-hydroxyindole metabolite-d9 serves this exact purpose in the quantification of the JWH 018 7-hydroxyindole metabolite. caymanchem.com
Importance of Certified Reference Materials in Forensic and Biomedical Research Laboratories
Certified Reference Materials (CRMs) are materials that have been characterized for one or more of their properties with a high degree of accuracy and traceability to national or international standards. quality-pathshala.com In forensic and biomedical research laboratories, CRMs are essential for a variety of purposes, including:
Method validation and verification: To ensure that an analytical method is accurate, precise, and fit for its intended purpose. quality-pathshala.com
Instrument calibration: To establish a relationship between the instrument response and the concentration of the analyte. quality-pathshala.com
Quality control: To monitor the ongoing performance of an analytical method and ensure the reliability of the results. rsc.org
The use of CRMs provides confidence in the analytical data and ensures that results are comparable between different laboratories. quality-pathshala.comenfsi.eu Regulatory bodies and accreditation standards, such as ISO/IEC 17025 and ISO 17034, often mandate the use of CRMs. caymanchem.comrsc.org this compound is available as a CRM, ensuring its quality and suitability for use in forensic and research settings that require the highest level of analytical rigor. caymanchem.comcaymanchem.com
Detailed Research Findings
This compound is a deuterated analog of the 7-hydroxyindole metabolite of the synthetic cannabinoid JWH-018. caymanchem.com It is specifically designed for use as an internal standard in the quantitative analysis of the corresponding non-deuterated metabolite in biological matrices such as urine. caymanchem.com
The 7-hydroxyindole metabolite is considered a minor monohydroxylated urinary metabolite of JWH-018. caymanchem.com While other hydroxylated metabolites, such as those on the N-pentyl chain, are more abundant, the detection of various minor metabolites can provide a more comprehensive picture of JWH-018 exposure. wikipedia.orgnih.gov
The chemical structure of this compound contains nine deuterium atoms, which provides a significant mass shift from the native metabolite, allowing for clear differentiation in mass spectrometric analysis. caymanchem.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Formal Name | (7-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)-1-naphthalenyl-methanone | caymanchem.com |
| CAS Number | 2749349-17-3 | caymanchem.com |
| Molecular Formula | C₂₄H₁₄D₉NO₂ | caymanchem.com |
| Formula Weight | 366.5 | caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₉) | caymanchem.com |
Table 2: Analytical Applications of this compound
| Application | Technique | Purpose | Source |
| Internal Standard | GC-MS, LC-MS/MS | Quantification of JWH 018 7-hydroxyindole metabolite | caymanchem.com |
| Certified Reference Material | Forensic and Biomedical Research | Method validation, calibration, quality control | caymanchem.comquality-pathshala.com |
Table 3: Comparison with Other JWH-018 Metabolite Standards
| Compound | Type | Common Application | Source |
| JWH 018 5-hydroxyindole (B134679) metabolite-d9 | Deuterated Internal Standard | Quantification of the major 5-hydroxyindole metabolite | glpbio.com |
| JWH 018 6-hydroxyindole (B149900) metabolite-d9 | Deuterated Internal Standard | Quantification of the 6-hydroxyindole metabolite | caymanchem.com |
| JWH-018 N-pentanoic acid metabolite | Non-labeled Standard | Qualitative and quantitative analysis | nih.govgoogle.com |
| JWH-018 N-(4-hydroxypentyl) metabolite | Non-labeled Standard | Qualitative and quantitative analysis | nih.gov |
Properties
Molecular Formula |
C24H14D9NO2 |
|---|---|
Molecular Weight |
366.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
OHAPOWHHSCCXIL-YGYNLGCDSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=C(O)C=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1 |
Synonyms |
(7-hydroxy-1-pentyl-1H-indol-3-yl)naphthalen-1-yl)-methanone-2,2/',3,3/',4,4/',5,5,5-d9 |
Origin of Product |
United States |
Chemical Synthesis and Comprehensive Structural Elucidation of Jwh 018 7 Hydroxyindole Metabolite D9
Synthetic Pathways for the 7-hydroxyindole (B18039) Metabolite and its Deuterated Analogue
The synthesis of JWH 018 7-hydroxyindole metabolite-d9 is a multi-step process that requires precise control over chemical reactions to achieve the desired regiochemistry and isotopic labeling. The general strategy involves the synthesis of the 7-hydroxyindole core, followed by N-alkylation with a deuterated pentyl chain and subsequent acylation.
The synthesis of the core structure, 7-hydroxyindole, presents a significant chemical challenge due to the difficulty in achieving selective functionalization at the C7 position of the indole (B1671886) ring. acs.org While various methods exist for indole synthesis, achieving C7 hydroxylation often requires specialized strategies. One plausible approach involves a domino reaction, for example, between an arylglyoxal and an enamine under specific conditions to construct the hydroxylated indole ring system. rsc.org
The general synthesis of the parent compound, JWH-018, typically involves a Grignard reaction followed by N-alkylation. nih.gov A similar pathway can be adapted for the 7-hydroxyindole metabolite. The synthesis would begin with a protected 7-hydroxyindole to prevent the free hydroxyl group from interfering with subsequent reactions. This protected precursor would then undergo N-alkylation to introduce the pentyl side chain. The final key step is the Friedel-Crafts acylation at the C3 position with 1-naphthoyl chloride to attach the naphthoyl group, followed by deprotection of the hydroxyl group to yield the final, non-deuterated metabolite, (7-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone. caymanchem.com The regioselectivity of the acylation at C3 is a well-established characteristic of the indole ring's reactivity.
The introduction of deuterium (B1214612) atoms to create the d9 analogue is strategically accomplished by using an isotopically labeled precursor. For this compound, the nine deuterium atoms are located on the N-pentyl side chain. caymanchem.com The synthesis, therefore, employs a deuterated alkylating agent, such as n-pentyl-d9-iodide or n-pentyl-d9-bromide, during the N-alkylation step of the protected 7-hydroxyindole precursor. This ensures the stable incorporation of the deuterium label into the final molecule.
Purity assessment of the final this compound is crucial for its intended use as an internal standard. nih.gov This is performed using a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is used to determine chemical purity, ensuring the absence of starting materials or side-products. Mass spectrometry is employed to confirm the isotopic purity, verifying that the material has a high percentage of the d9 form (typically ≥99%) and quantifying the distribution of other deuterated forms (d1-d8). caymanchem.comcaymanchem.com The use of such deuterated internal standards is a well-established practice for accurate quantification in biological samples via GC- or LC-MS. nih.govgoogle.com
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
To unambiguously confirm the structure of the synthesized this compound, a suite of advanced analytical methods is utilized. These techniques provide definitive information on the molecular structure, the exact position of the hydroxyl group, and the successful incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like JWH-018 metabolites. plos.orgnih.govnih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, chemists can map the precise connectivity of atoms within the molecule.
For the 7-hydroxyindole metabolite, ¹H NMR would confirm the position of the hydroxyl group by observing the characteristic splitting patterns and chemical shifts of the three remaining protons on the benzene (B151609) portion of the indole ring. The presence of the hydroxyl group at C7 would significantly influence the electronic environment of the adjacent protons at C4, C5, and C6, leading to a predictable pattern distinct from other isomers (e.g., 4-OH, 5-OH, or 6-OH isomers).
In the case of the d9 analogue, the ¹H NMR spectrum would conspicuously lack signals corresponding to the pentyl chain protons. The absence of these resonances, coupled with the presence of all other expected signals for the indole and naphthoyl rings, provides strong evidence for the successful and complete deuteration of the side chain. Further confirmation can be obtained via ²H (deuterium) NMR, which would show signals corresponding to the deuterated positions. The structures of JWH-018 and its metabolites are routinely verified using NMR. nih.govresearchgate.net
Illustrative ¹H NMR Data for JWH 018 7-hydroxyindole Metabolite (Non-deuterated) (Note: This table is for illustrative purposes to demonstrate the type of data obtained from NMR analysis.)
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| Indole NH (if present) or C3-H | ~7.5-8.0 | s |
| Naphthoyl Protons | ~7.4-8.2 | m |
| Indole Aromatic Protons (C4, C5, C6) | ~6.8-7.3 | m |
| N-CH ₂- (Pentyl) | ~4.1 | t |
| -(CH ₂)₃- (Pentyl) | ~1.2-1.9 | m |
| -CH ₃ (Pentyl) | ~0.9 | t |
| OH | ~5.0-6.0 | br s |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy, providing definitive confirmation of its chemical formula. nih.gov For this compound, HRMS would confirm the molecular formula as C₂₄H₁₄D₉NO₂ by measuring its exact mass. caymanchem.com
Beyond exact mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the molecule. researchgate.net This provides structural information that corroborates the NMR data. The fragmentation of JWH-018 and its metabolites is well-documented. psu.edunih.gov Key fragmentation pathways include:
Cleavage of the N-pentyl chain: Loss of the deuterated pentyl group.
Formation of the naphthoyl cation: A prominent fragment ion at m/z 155.05 is typically observed, corresponding to the [C₁₁H₇O]⁺ fragment. psu.edu
Formation of indole-containing fragments: Ions corresponding to the 7-hydroxy-1-pentyl-d9-indole portion of the molecule after cleavage of the carbonyl bridge.
The mass difference of 9 Da (deuterium units) between the deuterated standard and its non-deuterated analogue is readily observed in the mass spectra of both the parent ion and any fragments that retain the deuterated pentyl chain. caymanchem.comcaymanchem.com This confirms the isotopic labeling and makes the compound an ideal internal standard for quantitative LC-MS/MS assays. nih.gov
Key Ions in the HRMS Fragmentation of this compound
| Ion | Proposed Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₂₄H₁₅D₉NO₂]⁺ | 367.24 | Protonated Parent Molecule |
| Naphthoyl Cation | [C₁₁H₇O]⁺ | 155.05 | Characteristic fragment from the naphthoyl group |
| Indole Fragment | [C₁₃H₈D₉NO]⁺ | 223.21 | Fragment containing the deuterated indole core |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Purity Verification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural confirmation.
UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The conjugated π-electron systems of the indole and naphthalene (B1677914) rings give rise to characteristic absorption maxima (λmax). For the JWH 018 7-hydroxyindole metabolite, characteristic absorption peaks are observed around 218 nm and 339-340 nm. caymanchem.comcaymanchem.com These values can help distinguish between different indole isomers, as the position of the hydroxyl group can subtly alter the electronic structure and thus the absorption spectrum. For instance, the 6-hydroxyindole (B149900) isomer shows a λmax at 292 nm, which is significantly different from the 7-hydroxy isomer. caymanchem.com
Infrared (IR) Spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, the IR spectrum would show key absorption bands confirming its structure:
O-H Stretch: A broad band around 3200-3500 cm⁻¹, characteristic of the hydroxyl group.
Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.
Aliphatic C-D Stretch: Signals in the region of 2100-2250 cm⁻¹, confirming the C-D bonds of the deuterated pentyl chain.
C=O Stretch: A strong, sharp absorption around 1620-1680 cm⁻¹, corresponding to the ketone carbonyl group.
C-N and C-O Stretches: Found in the fingerprint region (1000-1300 cm⁻¹).
Together, these spectroscopic techniques provide a comprehensive and definitive characterization of the this compound, confirming its structural integrity, purity, and isotopic labeling, thereby validating its use as a reliable standard for analytical purposes.
Chromatographic Purity Assessment (e.g., Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC))
The chemical compound (7-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)-1-naphthalenyl-methanone, known as this compound, is primarily synthesized for use as an internal standard in analytical toxicology. caymanchem.com Its function is to enable the accurate quantification of the non-deuterated JWH 018 7-hydroxyindole metabolite in biological samples, such as urine, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com For an internal standard to be effective, its purity must be exceptionally high to ensure the reliability, accuracy, and reproducibility of quantitative results. oup.com Therefore, rigorous chromatographic purity assessment is a critical step in its certification as a reference material.
Certified reference material (CRM) providers specify the purity of this compound. For instance, commercial preparations are available with a stated purity of ≥99% for deuterated forms (d1-d9). caymanchem.comcaymanchem.com This high level of chemical and isotopic purity is verified using sophisticated chromatographic techniques, principally Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). caymanchem.comnih.gov These methods are adept at separating the main compound from any potential impurities, such as synthetic precursors, byproducts, or isomers.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is a predominant technique for assessing the purity of synthetic cannabinoid standards due to its high resolution, speed, and sensitivity. The method separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For JWH 018 metabolites, reversed-phase columns, such as C18, are commonly employed. oup.comresearchgate.netsigmaaldrich.com
A typical UHPLC-MS/MS method for purity analysis would involve injecting a solution of the deuterated metabolite onto the column. A gradient elution program, where the composition of the mobile phase is changed over time (e.g., by varying the ratio of aqueous solvent to an organic solvent like acetonitrile), is used to separate the target compound from any impurities. oup.comnih.gov The purity is determined by calculating the area of the main compound's peak as a percentage of the total area of all detected peaks in the chromatogram.
Illustrative UHPLC Method Parameters
| Parameter | Condition |
| Instrument | Ultra-High Performance Liquid Chromatograph coupled to a Mass Spectrometer (UHPLC-MS/MS) |
| Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) oup.com |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Detection | Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode |
| Injection Volume | 1-5 µL |
Gas Chromatography (GC)
GC is another powerful technique for purity verification, particularly for volatile and thermally stable compounds. Derivatization may sometimes be employed to enhance the volatility of polar metabolites for GC analysis. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase coating the inside of a long, thin capillary column. nih.gov
In a GC-MS analysis for purity, the sample is vaporized in a heated injector and carried through the column by an inert gas (e.g., helium). The temperature of the column is gradually increased (a temperature ramp) to facilitate the elution of compounds. nih.gov The mass spectrometer detects the compounds as they exit the column. Similar to UHPLC, the peak area percentage is used to calculate the purity. GC-MS/MS can further provide structural information, helping to differentiate regioisomeric impurities, such as other hydroxyindole isomers.
Illustrative GC Method Parameters
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Capillary Column (e.g., Zebron ZB-5HT, 30 m x 0.25 mm ID) nih.gov |
| Injector Temperature | 310 °C nih.gov |
| Carrier Gas | Helium |
| Oven Program | Initial 180 °C, ramp at 20 °C/min to 320 °C (hold for 12 min) nih.gov |
| Detection | Mass Spectrometry (MS) in Full Scan or Selected Ion Monitoring (SIM) mode nih.gov |
| Injection Mode | Split (e.g., 10:1 ratio) nih.gov |
The validation of these chromatographic methods is performed according to international standards, such as ISO 17034, for certified reference materials. caymanchem.comcaymanchem.com The goal is to ensure that any signal detected other than that of this compound is identified and quantified, confirming the material's suitability for its intended use in high-sensitivity analytical testing.
Metabolic Biotransformation of Jwh 018 and the Formation of 7 Hydroxyindole Metabolite
In Vitro Metabolic Studies of JWH-018 Leading to Hydroxylation
In vitro experimental systems are fundamental for elucidating the metabolic pathways of xenobiotics like JWH-018. These models allow for the controlled study of specific enzymatic reactions and the identification of resulting metabolites.
The metabolism of JWH-018 has been extensively investigated using a variety of in vitro tools that replicate hepatic metabolism. Human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, are widely used. Studies incubating JWH-018 with HLMs have successfully identified numerous Phase I metabolites, revealing that hydroxylation can occur on the naphthalene (B1677914) ring system, the indole (B1671886) moiety, and the N-alkyl side chain.
To pinpoint the specific enzymes responsible for these transformations, recombinant human CYP450 enzymes expressed in systems like baculovirus-infected insect cells are employed. This approach allows for the assessment of individual enzyme activity toward JWH-018. Additionally, primary human hepatocytes are considered a "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes, offering a metabolic profile that closely resembles in vivo conditions.
Research has identified specific cytochrome P450 isoforms that are primarily responsible for the oxidative metabolism of JWH-018. Kinetic analyses using human liver microsomes and recombinant human proteins have pinpointed CYP2C9 and CYP1A2 as the major P450s involved in the oxidation of JWH-018. While multiple sites on the JWH-018 molecule are susceptible to hydroxylation, these enzymes catalyze the formation of various hydroxylated metabolites, including those on the indole ring.
Table 1: Enzyme Kinetics for Major JWH-018 Hydroxylation Pathways
| Enzyme | Metabolite | Km (μM) | Vmax (nmol product/min/nmol protein) |
|---|---|---|---|
| CYP2C9 | ω-OH | 0.81 | 2.7 |
| CYP2C9 | (ω-1)-OH | 7.3 | 0.80 |
| CYP1A2 | ω-OH | 2.0 | 0.0053 |
| CYP1A2 | (ω-1)-OH | 2.3 | 0.0097 |
Data derived from studies on major metabolic pathways.
Following the initial Phase I hydroxylation, the resulting metabolites, including the 7-hydroxyindole (B18039) metabolite, undergo Phase II conjugation to increase their water solubility and facilitate excretion. The primary conjugation pathway for hydroxylated JWH-018 metabolites is glucuronidation.
Studies using human liver and intestinal microsomes, along with a panel of recombinant human uridine diphosphate-glucuronosyltransferase (UGT) isoforms, have identified the key enzymes involved in this process. The major hepatic isoforms UGT1A1, UGT1A9, and UGT2B7, as well as the extrahepatic isoform UGT1A10, are primarily responsible for conjugating glucuronic acid to the hydroxyl groups of the JWH-018 metabolites. Mass spectrometric analyses have confirmed that glucuronidation occurs on the hydroxyl group of the indole ring. While glucuronidation is the predominant pathway, sulfation has also been proposed as a potential, albeit minor, Phase II transformation.
Table 2: Major UGT Isoforms Involved in JWH-018 Metabolite Conjugation
| UGT Isoform | Location | Role in Conjugation |
|---|---|---|
| UGT1A1 | Hepatic | Major |
| UGT1A9 | Hepatic | Major |
| UGT2B7 | Hepatic | Major |
| UGT1A10 | Extrahepatic | Major |
| UGT1A3 | Brain | Minor |
| UGT1A7 | Lung | Minor |
This table summarizes the key enzymes responsible for the glucuronidation of hydroxylated JWH-018 metabolites.
In Vivo Metabolic Profiling of JWH-018 in Preclinical Animal Models
To understand the metabolic fate of JWH-018 in a whole organism, preclinical studies in animal models, such as mice and rats, are essential. These studies provide insight into the excretion patterns and tissue distribution of the parent compound and its metabolites.
In vivo studies have demonstrated that JWH-018 is extensively metabolized, with very little to no unchanged parent drug found in urine. The primary route of excretion for its metabolites is through urine, predominantly as glucuronide conjugates. Analysis of urine from animal models reveals a profile of mono-hydroxylated, di-hydroxylated, and carboxylated metabolites. The 7-hydroxyindole metabolite, along with other hydroxylated species, is typically found in its conjugated form. For instance, studies in mice have identified mono- and di-hydroxylated metabolites in urine samples. The relative abundance of different metabolites can vary, but hydroxylated and subsequently carboxylated metabolites of the alkyl chain are often the most predominant species detected, making them key markers of exposure. Fecal excretion also serves as a route of elimination, though it is often less characterized than the urinary pathway.
The pharmacokinetic properties of JWH-018 show a marked distribution phase, suggesting that the compound and its metabolites may distribute into various tissues. Due to the lipophilic nature of JWH-018, it is plausible that the parent compound and its less polar metabolites accumulate in fatty tissues.
Studies in animal models have begun to explore this distribution. For example, research in mice has investigated the presence of JWH-018 and its effects in the brain, particularly the hippocampus. While specific quantitative data on the tissue distribution of the 7-hydroxyindole metabolite is limited, it is known that certain active monohydroxylated metabolites can cross the blood-brain barrier and bind to cannabinoid receptors. The liver, as the primary site of metabolism, is expected to have significant concentrations of various metabolites. The slow terminal elimination of JWH-018 and its metabolites from the body suggests potential for accumulation in tissues with chronic use.
Comparative Metabolism of JWH-018 Across Species and Biological Matrices
The metabolism of JWH-018 exhibits notable variations across different species and is detected in various biological matrices. In humans, JWH-018 is extensively metabolized, and the parent compound is often found in very low concentrations in urine. wikipedia.orgresearchgate.net The primary metabolic pathways are hydroxylation of the pentyl side chain and the indole ring, followed by glucuronidation. nih.govnih.gov The major enzyme involved in human metabolism is CYP2C9. nih.gov
Studies using in vitro models with the fungus Cunninghamella elegans have shown both similarities and differences compared to human metabolism. This fungus can produce many of the same Phase I metabolites as humans, including hydroxylated and carboxylated products. uts.edu.aufrontiersin.org For instance, JWH-018 N-(4-hydroxypentyl) was identified as a major metabolite in both human urine and C. elegans incubations. frontiersin.org However, the JWH-018 N-pentanoic acid metabolite, which is abundant in human urine, was only a minor product in the fungal model. frontiersin.org Such models are valuable for generating reference metabolites for further toxicological and metabolic research. uts.edu.au
In animal models such as rats, metabolic profiles also show differences from humans. While many similar metabolites are formed, the relative abundance can vary, which has implications for toxicological studies and their extrapolation to humans. frontiersin.org
The detection of JWH-018 and its metabolites is performed in several biological matrices, principally urine, blood (plasma/serum), and oral fluid. Urine is the most common matrix for routine testing because it contains higher concentrations of metabolites over a longer detection window. nih.govtandfonline.com Metabolites are primarily excreted in urine as glucuronic acid conjugates. nih.govwikipedia.org In blood, both the parent compound and its metabolites can be detected, with serum concentrations of JWH-018 generally in the 1–10 µg/L range shortly after use. wikipedia.org
| Species/Matrix | Primary Metabolic Pathways | Key Metabolites Identified | Primary Detection Matrix |
|---|---|---|---|
| Humans | Hydroxylation (alkyl chain, indole ring), Carboxylation, N-dealkylation, Glucuronidation | N-(5-hydroxypentyl), N-pentanoic acid, various monohydroxylated isomers | Urine, Blood (Serum/Plasma) |
| Rats | Hydroxylation, N-dealkylation | Hydroxylated N-dealkylated metabolites, monohydroxylated isomers | Urine, Heart Tissue |
| C. elegans (fungus) | Hydroxylation, Carboxylation, Dihydrodiol formation, Ketone formation | N-(4-hydroxypentyl), N-(5-hydroxypentyl), N-pentanoic acid (minor) | Incubation medium |
The Role of the 7-hydroxyindole Metabolite as a Biomarker of JWH-018 Exposure
Due to the rapid and extensive metabolism of JWH-018, the parent compound is often undetectable in urine samples collected for forensic and clinical testing. researchgate.net Consequently, the detection of its metabolites serves as the primary and most reliable indicator of exposure. wikipedia.orgnih.gov The metabolites of JWH-018, including various hydroxylated forms, are considered crucial biomarkers for confirming the use of this synthetic cannabinoid.
Hydroxylation can occur at multiple sites on the JWH-018 molecule, leading to a variety of isomers. The most abundant urinary metabolites are typically those hydroxylated on the alkyl side chain, such as the N-(5-hydroxypentyl) metabolite, and the further oxidized N-pentanoic acid metabolite. nih.govfrontiersin.orgresearchgate.net However, metabolites hydroxylated on the indole ring, including at the 4, 5, 6, and 7-positions, are also formed and serve as important biomarkers. nih.gov The presence of these indole-hydroxylated metabolites, such as the 7-hydroxyindole metabolite, provides strong evidence of JWH-018 intake.
These hydroxylated metabolites are typically excreted in urine as glucuronide conjugates. nih.govnih.gov Therefore, laboratory testing methods often employ an initial hydrolysis step, using enzymes like β-glucuronidase, to cleave the glucuronic acid moiety before extraction and analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromtech.net.auacs.org The identification of a specific profile of metabolites, rather than a single compound, can offer a more definitive confirmation of JWH-018 exposure. nih.gov
| Biomarker | Metabolic Pathway | Typical Biological Matrix | Form of Excretion |
|---|---|---|---|
| JWH-018 N-(5-hydroxypentyl) metabolite | Hydroxylation | Urine, Plasma | Primarily as glucuronide conjugate |
| JWH-018 N-pentanoic acid metabolite | Hydroxylation and Oxidation | Urine | Primarily as glucuronide conjugate |
| JWH-018 N-(4-hydroxypentyl) metabolite | Hydroxylation | Urine, Plasma | Primarily as glucuronide conjugate |
| JWH-018 Indole-hydroxylated metabolites (e.g., 7-hydroxyindole) | Hydroxylation | Urine | Primarily as glucuronide conjugate |
Sophisticated Analytical Methodologies for Detection and Quantification Employing Jwh 018 7 Hydroxyindole Metabolite D9 As an Internal Standard
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the preferred technique for analyzing synthetic cannabinoid metabolites due to its high sensitivity, selectivity, and suitability for non-volatile and thermally labile compounds. nih.govresearchgate.net The development of robust LC-MS/MS assays is a multi-step process involving meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netkingston.ac.uk Validation of these methods ensures they meet stringent criteria for accuracy, precision, linearity, and limits of detection and quantification. researchgate.netkingston.ac.uk
The detection of JWH-018 and its metabolites requires effective extraction from complex biological matrices. The choice of sample preparation technique is crucial for removing interferences and concentrating the analytes of interest.
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up samples from matrices like urine, blood, and serum. nih.govresearchgate.netpsu.edunih.gov SPE cartridges, such as C18, can effectively isolate cannabinoids from the sample matrix. psu.eduresearchgate.net
Liquid-Liquid Extraction (LLE): LLE is another common method, particularly for serum samples, used to separate analytes based on their differential solubility in two immiscible liquid phases. researchgate.net
Enzymatic Hydrolysis: Many metabolites, including those of JWH-018, are excreted in urine as glucuronide conjugates. psu.eduglpbio.comnih.gov A deconjugation step, often using β-glucuronidase, is essential to release the free metabolites for analysis. nih.govnih.gov This step is critical as over 90% of hydroxylated metabolites can be present in conjugated forms. psu.edu
Supported Liquid Extraction (SLE): This technique has also been successfully applied for the preparation of blood samples, offering an alternative to traditional LLE. researchgate.net
Dilute-and-Shoot: For some applications, a simple dilution of the sample (e.g., urine) with a solvent like aqueous methanol (B129727) can be sufficient, especially when coupled with the high sensitivity of modern LC-MS/MS instruments. nih.gov This approach significantly reduces sample preparation time. nih.gov
These strategies are applied to a variety of biological specimens, including urine, nih.govpsu.edunih.govnih.gov blood/serum, researchgate.netresearchgate.netresearchgate.net hair, researchgate.net and oral fluid, researchgate.net to ensure reliable detection.
Achieving clear separation of target analytes from matrix components and isomeric metabolites is critical for accurate quantification. This is accomplished by optimizing several chromatographic parameters.
Stationary Phases: Reversed-phase columns are standard for the analysis of JWH-018 metabolites. C18 columns (e.g., Agilent Zorbax Eclipse XDB-C18) are frequently employed. nih.gov Biphenyl columns (e.g., Restek Ultra Biphenyl) have also been shown to provide excellent separation for a wide range of synthetic cannabinoids and their metabolites. nih.gov
Mobile Phase Gradients: Gradient elution is necessary to effectively resolve the analytes. A typical mobile phase system consists of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol, often with additives like formic acid). nih.govnih.govnih.gov The gradient involves progressively increasing the proportion of the organic phase to elute compounds with increasing hydrophobicity. nih.govnih.gov
Flow Rates: Flow rates are typically in the range of 0.5 mL/min to 1.0 mL/min, depending on the column dimensions and the specific method requirements. nih.govnih.gov
The total run time for these methods can vary, with some optimized for high throughput in as little as 10-11 minutes. nih.govnih.gov
The mass spectrometer settings are tuned to maximize the signal for the target analytes while minimizing background noise.
Ionization Source: Electrospray ionization (ESI) is the most common source used for these analyses, typically operated in positive ion mode, as this provides the best response for JWH-018 and its metabolites. nih.govnih.gov Key source parameters, such as voltage and temperature, are optimized to achieve stable and efficient ionization. nih.gov
Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometers are operated in MRM mode. This involves selecting a specific precursor ion for the analyte of interest and then monitoring for one or more characteristic product ions that are formed upon collision-induced dissociation (CID). nih.govnih.gov This highly selective process significantly reduces matrix interference and enhances sensitivity. The selection of unique precursor-to-product ion transitions is a critical step in method development.
| Parameter | Description | Source |
|---|---|---|
| Instrument | Shimadzu UFLCxr with ABSciex 5500 Qtrap | nih.gov |
| Column | Restek Ultra Biphenyl | nih.gov |
| Mobile Phase A | 0.01% formic acid in water | nih.gov |
| Mobile Phase B | 0.01% formic acid in 50:50 methanol:acetonitrile | nih.gov |
| Ionization Mode | Positive/Negative ESI (Analyte Dependent) | nih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) | nih.gov |
JWH 018 7-hydroxyindole (B18039) metabolite-d9 is specifically designed for use as an internal standard in mass spectrometry-based assays. caymanchem.com It contains nine deuterium (B1214612) atoms on the pentyl chain, giving it a molecular weight that is 9 Daltons higher than its non-labeled counterpart. caymanchem.com
In the isotope-dilution method, a known quantity of the deuterated standard (JWH 018 7-hydroxyindole metabolite-d9) is added to the unknown sample at the beginning of the preparation process. caymanchem.com Because the deuterated standard is chemically identical to the target analyte (JWH 018 7-hydroxyindole metabolite), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. glpbio.comcaymanchem.comglpbio.com
The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, correcting for any sample loss or signal variation during the analytical process. nih.gov While studies explicitly detailing the use of the 7-hydroxyindole-d9 variant are specific, the principle is demonstrated by the frequent use of other deuterated JWH-018 analogs, such as JWH-018-d9, JWH-018 N-5-hydroxypentyl-d5, and JWH-018 6-hydroxyindole-d9, for quantifying various metabolites. researchgate.netnih.gov This highlights the critical role of such standards in achieving validated, forensically defensible results. researchgate.net
Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful alternative and complementary technique to LC-MS/MS for the analysis of JWH-018 metabolites. nih.govnih.gov It offers excellent chromatographic resolution and produces reproducible electron impact (EI) mass spectra that are valuable for library matching and structural confirmation. nih.gov However, because many drug metabolites are not sufficiently volatile or thermally stable for GC analysis, a derivatization step is typically required. nih.govpsu.edu
Derivatization is a chemical reaction used to convert polar functional groups (like hydroxyl and carboxyl groups) on the metabolites into less polar, more volatile, and more thermally stable derivatives. psu.edujfda-online.com This process is essential for preventing analyte degradation in the hot GC injection port and ensuring efficient passage through the chromatographic column. youtube.com
Silylation: This is the most common derivatization technique for JWH-018 metabolites. psu.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. psu.edunih.gov This reaction significantly increases the volatility of the metabolites, making them suitable for GC-MS analysis. psu.edu
Acylation: This method involves reacting the analytes with an acylating agent. For example, trifluoroacetic anhydride (B1165640) (TFA) can be used, which introduces a trifluoroacetyl group. psu.edujfda-online.com
Optimization of GC Separation and MS Detection Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of synthetic cannabinoids and their metabolites. wikipedia.orgcaymanchem.com Effective separation and detection require careful optimization of various instrumental parameters. For JWH-018 and its metabolites, including the 7-hydroxyindole metabolite, this optimization is critical for achieving the necessary sensitivity and specificity.
Typically, a derivatization step using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS) is employed to improve the chromatographic behavior of the polar hydroxylated metabolites, making them more amenable to GC analysis. nih.gov
Gas Chromatographic Separation:
The separation is commonly achieved on a capillary column, such as a Phenomenex Zebron ZB-5HT Inferno column (30m x 0.25ID). nih.gov The temperature program is a critical parameter to optimize for achieving baseline resolution of the various metabolites. A typical program starts at an initial temperature of 180°C, which is then ramped up at a rate of 20°C/min to a final temperature of 320°C, where it is held for several minutes. nih.gov The injector temperature is usually set high, around 310°C, to ensure efficient volatilization of the analytes, and a splitless or split injection mode can be used depending on the expected concentration of the analytes. nih.govmdpi.com
Mass Spectrometric Detection:
The mass spectrometer is typically operated in electron ionization (EI) mode. For screening purposes, a full scan mode is often used to acquire the mass spectra of the eluted compounds. However, for targeted analysis and quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are preferred due to their enhanced sensitivity and selectivity. nih.govgcms.cz In SIM mode, specific ions characteristic of the target analytes and the internal standard are monitored. For the trimethylsilyl (TMS) derivatives of JWH-018 metabolites, characteristic ions include m/z 127, 155, and 284, which correspond to the naphthalenyl, carbonylnaphthalenyl, and fragmented pentyl side-chain moieties, respectively. nih.gov The molecular ion for each specific metabolite is also monitored. nih.gov For GC-MS/MS analysis, a precursor ion is selected and fragmented, and the resulting product ions are monitored. For instance, for the differentiation of hydroxyindole metabolite isomers of JWH-018, m/z 302 has been used as a precursor ion, with the resulting product ions allowing for their distinction. nih.gov
The following table summarizes typical GC-MS parameters used for the analysis of JWH-018 metabolites:
| Parameter | Setting | Reference |
| GC Column | Phenomenex Zebron ZB-5HT Inferno (30m x 0.25ID) | nih.gov |
| Injector Temperature | 310°C | nih.gov |
| Injection Mode | Split (10:1) | nih.gov |
| Oven Temperature Program | Initial 180°C, ramp 20°C/min to 320°C (hold 12 min) | nih.gov |
| Carrier Gas | Helium | mdpi.com |
| MS Ionization Mode | Electron Ionization (EI) | nih.gov |
| MS Detection Mode | Full Scan, SIM, or MRM | nih.govgcms.cz |
| Transfer Line Temperature | 320°C | nih.gov |
Utilization of Deuterated Internal Standard in GC-MS Quantitative Analysis
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. For the analysis of the JWH-018 7-hydroxyindole metabolite, its deuterated analog, JWH-018 7-hydroxyindole metabolite-d9, serves as an ideal internal standard. caymanchem.com
An internal standard is a compound that is added to a sample in a known quantity before processing. It is used to correct for the loss of analyte during sample preparation and analysis. A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium atoms. Since deuterium has a similar chemical behavior to hydrogen, the deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer.
The primary advantages of using a deuterated internal standard like JWH-018 7-hydroxyindole metabolite-d9 in GC-MS quantitative analysis include:
Correction for Matrix Effects: Biological matrices such as urine and blood are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for their normalization and improving the accuracy of the results.
Compensation for Extraction Inefficiency: During sample preparation, some of the analyte may be lost. The SIL-IS is subject to the same losses, and by measuring the ratio of the analyte to the internal standard, these losses can be compensated for.
Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the quantitative results.
JWH-018 7-hydroxyindole metabolite-d9 contains nine deuterium atoms, providing a significant mass shift that allows for clear differentiation from the endogenous metabolite in the mass spectrometer. caymanchem.com Its use is crucial for generating reliable and defensible data in forensic and clinical settings.
Comprehensive Method Validation According to Regulatory Guidelines (e.g., FDA, EMA, SWGTOX Principles for Forensic Toxicology)
To ensure the reliability and legal defensibility of analytical results, methods for the quantification of drugs and their metabolites must undergo rigorous validation. This validation process is guided by principles set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Scientific Working Group for Forensic Toxicology (SWGTOX). kingston.ac.uk The validation of methods for JWH-018 and its metabolites, utilizing JWH-018 7-hydroxyindole metabolite-d9 as an internal standard, encompasses several key parameters.
Precision, Accuracy, Selectivity, Matrix Effects, Carry-over, and Dilution Integrity
Precision and Accuracy: Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration (bias). For JWH-018 and its metabolites, methods have been validated with intra- and inter-assay precision typically below 15% and accuracy within ±15-20% of the target concentration. researchgate.netoup.comnih.gov
Selectivity: This parameter ensures that the method can differentiate the analyte of interest from other endogenous or exogenous compounds in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Matrix Effects: As mentioned previously, matrix components can affect the ionization of the analyte. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a co-eluting SIL-IS like JWH-018 7-hydroxyindole metabolite-d9 is the most effective way to compensate for these effects.
Carry-over: Carry-over is the contamination of a sample by a preceding sample with a high concentration of the analyte. It is assessed by injecting a blank sample immediately after a high-concentration sample. For forensic applications, carry-over should be less than 20% of the limit of quantification (LOQ). nih.govdiva-portal.org
Dilution Integrity: This parameter is evaluated to ensure that a sample containing an analyte at a concentration above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and still yield an accurate result.
The following table summarizes typical validation results for the analysis of JWH-018 and its metabolites:
| Validation Parameter | Typical Acceptance Criteria/Results | Reference(s) |
| Intra-assay Precision (RSD) | < 15% | researchgate.netoup.comnih.gov |
| Inter-assay Precision (RSD) | < 15% | researchgate.netoup.comnih.gov |
| Accuracy (Bias) | ± 15-20% of nominal value | researchgate.netoup.comnih.gov |
| Carry-over | < 20% of LOQ | nih.govdiva-portal.org |
Linearity, Calibration Curve Modeling, and Determination of Limits of Detection (LOD) and Quantification (LOQ)
Linearity and Calibration Curve Modeling: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards at different concentrations. The relationship between the analyte concentration and the instrument response is typically evaluated using a linear regression model. For JWH-018 and its metabolites, validated methods have demonstrated linearity over a range of concentrations, often from 0.1 ng/mL to 50 ng/mL or higher, with a correlation coefficient (r²) greater than 0.99. researchgate.netnih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10. For JWH-018 and its metabolites, validated methods have achieved LODs in the range of 0.01 to 0.14 ng/mL and LOQs from 0.10 to 0.21 ng/mL in various biological matrices. researchgate.netoup.com
The table below presents a summary of linearity and sensitivity data from various studies:
| Analyte/Matrix | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| JWH-018 / Blood | 0.1 - 50 | > 0.99 | 0.08 - 0.14 | 0.10 - 0.21 | researchgate.net |
| JWH-018 / Blood | 0.05 - 50 | - | 0.01 | - | oup.com |
| JWH-018 Metabolites / Urine | 1 - 500 | ≥ 0.9982 | - | 1 | chromtech.net.au |
| JWH-018 Metabolites / Plasma | 0.1 - 10 | > 0.9920 | - | 0.1 | nih.gov |
Stability Studies (Short-term, Long-term, Freeze-Thaw, Processed Sample Stability)
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies are conducted under various conditions to mimic real-world scenarios.
Short-term (Bench-top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a specified period, simulating the time a sample might be left on a lab bench. nih.gov
Long-term Stability: This evaluates the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. shareok.org Studies have shown that JWH-018 and its metabolites are generally stable in plasma when stored at -20°C. nih.gov In urine, many synthetic cannabinoid metabolites have also demonstrated long-term stability at -20°C. shareok.org
Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing. For JWH-018 and its metabolites in plasma, stability has been demonstrated for at least three freeze-thaw cycles. nih.govresearchgate.net
Processed Sample Stability (Autosampler Stability): This evaluates the stability of the extracted and prepared sample in the autosampler of the analytical instrument. For JWH-018 metabolites, extracted samples have been shown to be stable for up to 72 hours at 5°C in the autosampler. nih.gov
The stability of JWH-018 7-hydroxyindole metabolite-d9 is expected to be comparable to its non-deuterated counterpart under these conditions.
Application of Validated Analytical Methods in Forensic Toxicology and Research
Validated analytical methods utilizing JWH-018 7-hydroxyindole metabolite-d9 as an internal standard have been widely applied in forensic toxicology casework and research to investigate exposure to JWH-018. wikipedia.orgresearchgate.netoup.comresearchgate.net These methods provide the necessary sensitivity and specificity to detect and quantify JWH-018 and its metabolites in various biological specimens, including blood and urine.
In forensic investigations, these methods are used to:
Determine the cause and manner of death in post-mortem cases.
Investigate cases of driving under the influence of drugs (DUID).
Monitor compliance in drug treatment programs.
Analyze samples from drug-facilitated sexual assault cases.
Research applications include:
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of JWH-018.
Pharmacodynamic studies to investigate the relationship between drug concentration and its effects.
Epidemiological studies to assess the prevalence of JWH-018 use in different populations.
Concentrations of JWH-018 and its metabolites detected in forensic cases can vary widely depending on the dose, time of last use, and individual metabolic differences. In post-mortem cases, concentrations of JWH-018 in blood have been reported to range from 0.1 to 199 ng/mL. oup.comfrontiersin.org In living individuals, serum concentrations of JWH-018 are generally in the 1–10 µg/L (1-10 ng/mL) range within the first few hours after use. wikipedia.org The major metabolites, such as the N-pentanoic acid and various hydroxylated forms, are typically found at higher concentrations in urine. researchgate.net For instance, in one study, the JWH-018 N-(5-hydroxypentyl) metabolite was quantified in urine at a concentration of 0.48 ng/mL. researchgate.net
The use of JWH-018 7-hydroxyindole metabolite-d9 as an internal standard is critical in these applications to ensure the accuracy and reliability of the reported concentrations, which can have significant legal and clinical implications.
Targeted Screening and Confirmatory Analytical Panels
Targeted screening and confirmation are the cornerstones of forensic toxicology for identifying SC use. These methods employ analytical panels that are specifically designed to detect and quantify a predefined list of SC metabolites. The inclusion of this compound in these panels is vital for the accurate quantification of its corresponding non-deuterated analyte, the JWH-018 7-hydroxyindole metabolite. caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this application due to its high sensitivity and selectivity. oup.comnih.govresearchgate.net In a typical workflow, a urine sample is first treated with β-glucuronidase to cleave glucuronide conjugates, as many metabolites are excreted in this form. nih.govoup.com Following enzymatic hydrolysis, a known amount of the internal standard solution, containing this compound and other deuterated standards, is added to the sample. oup.com The analytes and internal standards are then extracted from the urine matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). oup.comnih.gov
The use of a deuterated internal standard like this compound is critical because it behaves almost identically to the target analyte during extraction, chromatography, and ionization. caymanchem.com Any loss of analyte during sample preparation or fluctuations in the mass spectrometer's signal will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve precise quantification, with calibration curves typically established over a range of 0.5 to 200 ng/mL. oup.com This approach ensures that the results are reliable and can withstand legal and scientific scrutiny.
Table 1: Example LC-MS/MS Parameters for Synthetic Cannabinoid Metabolite Analysis This table is a composite representation based on typical methodologies.
| Parameter | Description |
| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) oup.comnih.gov |
| Sample Preparation | Enzymatic hydrolysis with β-glucuronidase, followed by Liquid-Liquid or Solid-Phase Extraction oup.comnih.gov |
| Internal Standard | This compound caymanchem.com |
| Chromatography | Reversed-phase column (e.g., C18, RP-Amide) with a gradient elution nih.govsigmaaldrich.comsigmaaldrich.com |
| Mobile Phase | Water and Acetonitrile/Methanol, often with additives like formic acid nih.govsigmaaldrich.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for JWH metabolites nih.govsigmaaldrich.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Linearity Range | Typically 0.1 ng/mL to 100 ng/mL nih.gov |
Strategies for Metabolite Profiling to Infer Synthetic Cannabinoid Exposure
Because the parent JWH-018 is rarely detected in urine, identifying its metabolic footprint is the only viable strategy to confirm its use. wikipedia.orgnih.gov JWH-018 undergoes extensive Phase I metabolism, primarily through hydroxylation on various parts of the molecule and N-dealkylation, followed by Phase II glucuronidation. nih.govnih.govplos.org This results in a complex mixture of metabolites excreted in the urine.
The strategy for identifying these marker metabolites often begins with in vitro studies using human liver microsomes or hepatocytes to predict the metabolic pathways. nih.gov These findings are then verified by analyzing authentic urine samples from confirmed users. nih.gov In this context, this compound serves as an essential internal standard for quantifying its corresponding analyte within the broader metabolic profile. caymanchem.com This accurate quantification helps researchers and toxicologists understand the relative abundance of different metabolites, which can provide insights into the timeline of consumption and individual metabolic variations.
Table 2: Key Metabolites of JWH-018 for Urine-Based Exposure Profiling
| Metabolite Name | Metabolic Pathway | Typical Abundance in Urine |
| JWH-018 N-pentanoic acid | Oxidation of the pentyl chain | Major nih.gov |
| JWH-018 N-(5-hydroxypentyl) metabolite | Hydroxylation of the pentyl chain | Major nih.gov |
| JWH-018 4-hydroxypentyl metabolite | Hydroxylation of the pentyl chain | Minor |
| JWH-018 5-hydroxyindole (B134679) metabolite | Hydroxylation of the indole (B1671886) ring | Minor |
| JWH-018 6-hydroxyindole (B149900) metabolite | Hydroxylation of the indole ring | Minor |
| JWH-018 7-hydroxyindole metabolite | Hydroxylation of the indole ring | Minor caymanchem.comcaymanchem.com |
Challenges and Solutions in High-Throughput Quantitative Analysis of Synthetic Cannabinoid Metabolites
High-throughput analysis, the ability to process a large number of samples quickly and efficiently, is essential for clinical and forensic laboratories. However, this pursuit faces several challenges when analyzing SC metabolites.
One major challenge is the matrix effect , where co-eluting substances from the biological matrix (like urine) interfere with the ionization of the target analytes, either suppressing or enhancing the signal and leading to inaccurate results. nih.gov Another issue is the variability in extraction recovery during sample preparation. oup.comnih.gov Given the complexity of SCs and their metabolites, ensuring consistent extraction from sample to sample is difficult. Furthermore, the constant emergence of new SCs requires analytical methods to be flexible and adaptable. oup.comnih.gov
The use of stable isotope-labeled internal standards like this compound is a primary solution to these challenges. Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it co-elutes chromatographically and experiences the same matrix effects and extraction inconsistencies. caymanchem.com By normalizing the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to significantly improved accuracy and precision. nih.gov
Theoretical Pharmacokinetic and Pharmacodynamic Investigations of Jwh 018 Metabolites Excluding Clinical Data
In Silico Pharmacokinetic Modeling and Prediction for JWH 018 Metabolites
In silico methods, which involve computer-based simulations, are crucial for predicting the pharmacokinetic profiles of new compounds and their metabolites, thereby guiding further in vitro and in vivo research.
Computational models are essential tools in modern drug discovery and toxicology for providing early-stage evaluation of a compound's ADME properties. These models use a molecule's structure to predict its behavior. General approaches include the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors—such as lipophilicity (ClogP), molecular weight, polar surface area, and hydrogen bond counts—with pharmacokinetic parameters. chemrxiv.org Software platforms like MetaSite™, BioTransformer, and SyGMa are used to predict sites of metabolism on a parent compound, helping to identify potential metabolites. sci-hub.senih.gov These tools analyze the chemical structure for susceptibility to enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes. nih.gov
For synthetic cannabinoids like JWH-018, these predictions are vital because the parent compound is often extensively metabolized, and the resulting metabolites can be biologically active. nih.gov However, specific in silico ADME predictions for the JWH-018 7-hydroxyindole (B18039) metabolite are not extensively detailed in the available scientific literature. The focus of existing computational studies has been primarily on predicting the various metabolites formed from the parent JWH-018 compound rather than on the ADME properties of the metabolites themselves. sci-hub.senih.gov
Physiologically-Based Pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the ADME processes of a substance within a virtual biological system. These models consist of a series of compartments representing different organs and tissues, interconnected by blood flow. By integrating data on the compound's physicochemical properties with physiological parameters of the species being studied, PBPK models can predict the concentration of the compound and its metabolites over time in various parts of the body. nih.gov
A key advantage of PBPK modeling is its ability to perform extrapolations across different species or between populations (e.g., from adults to children). nih.gov For instance, a model can be built and validated using preclinical data and then scaled to predict human pharmacokinetics. This approach can help estimate tissue distribution and anticipate potential drug-drug interactions. nih.govnih.gov
While PBPK models have been developed for some cannabinoids like THC and CBD to understand their complex pharmacokinetics nih.gov, published, specific PBPK models for JWH-018 metabolites, including the 7-hydroxyindole metabolite, were not identified in a review of the available scientific literature. The development of such a model would require specific input parameters for the metabolite, such as its tissue-partitioning coefficients and metabolic clearance rates, which are not currently available.
In Vitro Receptor Binding and Functional Assays for JWH 018 7-hydroxyindole Metabolite
In vitro studies are critical for characterizing the direct interaction of a compound with its biological targets. For JWH-018 metabolites, these assays determine their affinity for cannabinoid receptors and their functional consequences, such as whether they activate or block the receptor. The JWH-018 7-hydroxyindole metabolite has been identified in research studies as metabolite M4 . researchgate.netresearchgate.net
The biological activity of JWH-018 and its metabolites is primarily initiated by their binding to cannabinoid receptors, CB1 and CB2. plos.org The binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates how strongly a compound binds to a receptor. A lower Kᵢ value signifies a higher binding affinity.
Studies have shown that several monohydroxylated metabolites of JWH-018, including those hydroxylated on the indole (B1671886) ring, retain high affinity for the CB1 receptor. nih.gov Specifically, the JWH-018 7-hydroxyindole metabolite (M4) was found to bind to mouse CB1 receptors with a Kᵢ value of 14.22 ± 4.0 nM. researchgate.netplos.org This affinity is comparable to that of Δ⁹-THC and indicates that this metabolite can effectively compete for and bind to CB1 receptors in the central nervous system. plos.org
Regarding the CB2 receptor, which is primarily expressed in immune cells, monohydroxylated metabolites of JWH-018 also demonstrate high binding affinity. nih.govnih.gov One study reported that the Kᵢ values for various monohydroxylated metabolites ranged from 21 nM to 115 nM. nih.gov While specific data for the 7-hydroxyindole position (M4) at the CB2 receptor is not distinctly reported, the general class of indole-hydroxylated metabolites (M1, M2, M3) shows high affinity, suggesting that M4 likely also binds effectively to the CB2 receptor. nih.gov
Table 1: In Vitro Binding Affinity (Kᵢ) of JWH-018 7-hydroxyindole Metabolite (M4) at CB1 Receptor
| Compound | Receptor | Kᵢ (nM) | Reference |
|---|---|---|---|
| JWH-018 7-hydroxyindole metabolite (M4) | Mouse CB1 | 14.22 ± 4.0 | researchgate.net |
Beyond simply binding to a receptor, it is crucial to determine the functional activity of a ligand—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. This is often evaluated using cell-based functional assays, such as [³⁵S]GTPγS binding assays, which measure G-protein activation following receptor stimulation, or adenylyl cyclase inhibition assays.
In vitro studies using [³⁵S]GTPγS binding in mouse brain homogenates have demonstrated that JWH-018 monohydroxylated metabolites are not only able to bind to CB1 receptors but also to activate them, functioning as agonists. plos.orgplos.org The JWH-018 7-hydroxyindole metabolite (M4) was shown to stimulate G-protein activation with an EC₅₀ value of 27.6 ± 12.8 nM and a maximal effect (Eₘₐₓ) of 133.3 ± 9.0% relative to the reference agonist CP-55,940. researchgate.netplos.org This indicates that the 7-hydroxyindole metabolite is a full agonist at the CB1 receptor, with potency and efficacy comparable to the parent compound. plos.org
At the human CB2 receptor, studies have shown that JWH-018 metabolites generally act as potent agonists. nih.govnih.gov Functional assays measuring the inhibition of adenylyl cyclase in CHO cells expressing the hCB2 receptor revealed that most JWH-018 metabolites tested acted as full agonists. nih.gov While specific EC₅₀ and Eₘₐₓ values for the 7-hydroxyindole metabolite (M4) at the CB2 receptor are not singled out in these studies, the collective data suggest that indole-ring hydroxylated metabolites retain significant agonist activity. nih.gov
Table 2: In Vitro Functional Activity of JWH-018 7-hydroxyindole Metabolite (M4) at CB1 Receptor
| Compound | Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP-55,940) | Reference |
|---|---|---|---|---|---|
| JWH-018 7-hydroxyindole metabolite (M4) | [³⁵S]GTPγS Binding | Mouse CB1 | 27.6 ± 12.8 | 133.3 ± 9.0% | researchgate.net |
The metabolism of JWH-018 is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of numerous metabolites. bohrium.comresearchgate.net In vitro studies using human liver microsomes have identified hydroxylation of the indole ring as a key metabolic pathway. bohrium.commdpi.com Specifically, CYP2C9 has been identified as a major enzyme responsible for the metabolism of JWH-018. nih.gov
The focus of most research has been on the formation of metabolites from the parent compound, JWH-018. There is limited information available in the scientific literature regarding the subsequent metabolic stability of the JWH-018 7-hydroxyindole metabolite itself or its potential to inhibit key metabolic enzymes. Once formed, hydroxylated metabolites like the 7-hydroxyindole variant are often subject to Phase II metabolism, where they are conjugated with molecules like glucuronic acid to facilitate their excretion from the body. wikipedia.orgresearchgate.net This conjugation process generally renders the compounds more water-soluble and less biologically active. nih.gov However, detailed kinetic studies on the rate of metabolism or the specific enzymes responsible for the further breakdown or conjugation of the 7-hydroxyindole metabolite are not extensively documented.
Comparative Pharmacological Activity of Parent Compound and 7-hydroxyindole Metabolite
Research into the pharmacology of JWH-018 metabolites reveals that hydroxylation on the indole ring, specifically at the 7-position, produces a compound that retains high affinity and potent activity at cannabinoid receptors. The 7-hydroxyindole metabolite, often designated as M3 in scientific literature, has been directly compared to its parent compound, JWH-018. plos.org
At the cannabinoid 1 receptor (CB1R), which is primarily responsible for the psychoactive effects of cannabinoids, the 7-hydroxyindole metabolite demonstrates significant binding and functional agonism. plos.orgcapes.gov.br Studies using mouse brain homogenates found that this metabolite binds to CB1Rs with high affinity. researchgate.netcapes.gov.br Furthermore, in functional assays measuring G-protein activation ([³⁵S]GTPγS binding), the 7-hydroxyindole metabolite acts as a full agonist, similar in efficacy to the parent compound JWH-018. researchgate.netcapes.gov.br
At the cannabinoid 2 receptor (CB2R), which is more associated with immunomodulatory functions, the 7-hydroxyindole metabolite also shows potent activity. nih.gov In studies using Chinese Hamster Ovary (CHO) cells expressing human CB2 receptors (hCB2Rs), the metabolite was found to bind with high nanomolar affinity and act as a potent agonist. nih.govnih.gov
The table below summarizes the comparative pharmacological data for JWH-018 and its 7-hydroxyindole metabolite at both CB1 and CB2 receptors, based on published in vitro research.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (Emax %) |
| JWH-018 (Parent) | CB1 | 9.00 nM wikipedia.org | 100.8 ± 3.8 capes.gov.br |
| 7-hydroxyindole metabolite | CB1 | 14.8 ± 3.1 nM capes.gov.br | 104.2 ± 1.6 capes.gov.br |
| JWH-018 (Parent) | CB2 | 2.94 nM wikipedia.org | 100.0 ± 2.0 nih.gov |
| 7-hydroxyindole metabolite | CB2 | 1.8 ± 0.5 nM nih.gov | 100.0 ± 2.0 nih.gov |
Note: Functional activity (Emax %) is shown relative to the reference full agonist CP-55,940 for CB1R and relative to JWH-018 for CB2R. Ki values represent the concentration of the compound required to displace 50% of a radioligand from the receptor; a lower Ki indicates higher binding affinity.
Structure-Activity Relationship (SAR) Studies for JWH 018 Metabolites
Structure-activity relationship (SAR) studies for JWH-018 metabolites have been crucial in explaining the compound's complex pharmacological profile. A key finding is that phase I hydroxylation does not necessarily lead to detoxification or inactivation. nih.gov The position of the hydroxyl group on the JWH-018 molecule significantly influences the resulting metabolite's affinity and efficacy at cannabinoid receptors.
Studies systematically comparing metabolites hydroxylated on the indole ring (at positions 5, 6, and 7) with those hydroxylated on the N-pentyl side chain have provided significant SAR insights. plos.orgplos.org
Indole Ring Hydroxylation : Hydroxylation at the 5-, 6-, and 7-positions of the indole nucleus results in metabolites that retain high affinity for the CB1 receptor, with Ki values comparable to or even slightly lower than that of Δ⁹-THC. plos.orgcapes.gov.br All three of these indole-hydroxylated metabolites (5-OH, 6-OH, and 7-OH) act as full or near-full agonists at the CB1 receptor, demonstrating efficacies similar to the parent compound JWH-018. capes.gov.br This indicates that the indole ring is a permissive site for hydroxylation without loss of agonist activity.
N-Pentyl Chain Hydroxylation : Metabolites hydroxylated on the pentyl side chain also maintain high CB1R affinity and potent agonist activity. plos.org The metabolite hydroxylated at the terminal (omega) carbon of the pentyl chain, in particular, was found to be a full CB1R agonist. researchgate.net
Receptor Selectivity : At the CB2 receptor, JWH-018 and its monohydroxylated metabolites, including the 7-hydroxyindole variant, consistently exhibit high nanomolar binding affinities and function as potent, full agonists. nih.govnih.gov This suggests that these metabolites contribute significantly to the activity at both central and peripheral cannabinoid receptors.
Advanced Research Applications, Emerging Technologies, and Future Directions in Jwh 018 Metabolite Research
Application of Isotopic Labeling Beyond Internal Standard Use
Isotopically labeled compounds like JWH-018 7-hydroxyindole (B18039) metabolite-d9 are invaluable for ensuring accuracy in quantitative analysis by mass spectrometry. nih.govnih.gov However, the principles of isotopic labeling offer a much broader scope of application, enabling dynamic studies of metabolic processes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, allowing for the in-depth analysis of changes in the proteome. nih.govmdpi.combohrium.comyoutube.comnih.gov In this method, cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. This results in two distinct cell populations whose proteins can be differentiated by mass spectrometry. By analogy, techniques like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) use labeled essential nutrients to generate a library of stable isotope-labeled internal standards for metabolomics. nih.govacs.orgfoxchase.orgrsc.orgrsc.org
While direct studies employing JWH-018 7-hydroxyindole metabolite-d9 as a tracer in quantitative proteomics are not yet prevalent, the methodology presents a promising frontier. For instance, a SILAC-based approach could be designed to investigate how JWH-018 or its metabolites affect protein expression in target cells, such as hepatocytes or neuronal cells. This could reveal proteins involved in the cellular response to synthetic cannabinoid exposure, potentially uncovering mechanisms of toxicity or cellular adaptation.
Metabolic flux analysis is a powerful tool for quantifying the rates of metabolic reactions within a biological system. researchgate.netresearchgate.net The use of stable isotope tracers, such as deuterium-labeled substrates, allows researchers to follow the transformation of a compound through various metabolic pathways in vivo. nih.govnih.gov This provides a dynamic picture of metabolic activity, which is crucial for understanding the physiological and toxicological effects of a substance. For example, studies on JWH-175 have demonstrated its rapid in vivo bioactivation to the more potent JWH-018, highlighting the importance of investigating metabolic transformations. nih.govbioivt.com
The application of JWH-018 7-hydroxyindole metabolite-d9, or the parent compound JWH-018-d9, as a tracer in metabolic flux analysis could provide unprecedented insight into the pharmacokinetics of JWH-018. By administering the labeled compound and tracking the appearance and abundance of its various deuterated metabolites over time, researchers could map the primary and secondary metabolic routes, quantify the flux through each pathway, and identify potential metabolic bottlenecks or shunts.
Reaction phenotyping is another critical area, focused on identifying the specific enzymes responsible for metabolizing a drug candidate. nih.govisotope.com This is often achieved using a panel of recombinant human enzymes or by chemical inhibition studies in human liver microsomes. nih.govnih.gov While not a direct use of the deuterated metabolite as a tracer, these studies are foundational. For JWH-018, it is known that CYP2C9 is a major enzyme in its metabolism. nih.gov Using a labeled substrate in such assays can facilitate the precise quantification of metabolite formation by specific enzymes, helping to predict potential drug-drug interactions and inter-individual variability in metabolism due to genetic polymorphisms. nih.gov
| Parameter | Kinetic Values for JWH-018 Metabolite Formation by CYP2C9 Variants |
| Metabolite | Enzyme Variant |
| JWH-018 (ω)-OH | CYP2C91 |
| CYP2C92 | |
| CYP2C93 | |
| JWH-018 (ω-1)-OH(S) | CYP2C91 |
| CYP2C92 | |
| CYP2C93 | |
| JWH-018 (ω-1)-OH(R) | CYP2C91 |
| CYP2C92 | |
| CYP2C9*3 |
This table presents kinetic data on the formation of major JWH-018 metabolites by different genetic variants of the CYP2C9 enzyme, demonstrating the impact of genetic polymorphisms on metabolic rates. Data derived from a study on altered metabolism of synthetic cannabinoid JWH-018. nih.gov
Integration of Novel Analytical Platforms for Comprehensive Metabolite Profiling
The complexity of synthetic cannabinoid metabolism, which often involves the formation of numerous, structurally similar isomers, demands analytical techniques with high resolving power and specificity.
Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful technique for separating isomeric compounds that are indistinguishable by conventional mass spectrometry alone. rsc.org IM-MS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber, providing an additional dimension of separation based on the ion's collision cross-section (CCS). jefferson.edu This is particularly valuable for synthetic cannabinoid metabolite analysis, where hydroxylation can occur at multiple positions on the molecule, resulting in isomers. acs.orgrsc.org
Recent research has successfully applied high-resolution IM-MS, such as Structures for Lossless Ion Manipulations (SLIM), to differentiate JWH-018 metabolite isomers. acs.orgrsc.org For instance, while some JWH-018 isomers have nearly identical CCS values, making baseline separation challenging, derivatization techniques can be employed. The use of dansyl chloride, which selectively reacts with phenolic alcohols, allowed for the differentiation of the 6-hydroxyindole (B149900) JWH-018 metabolite from other isomers through a combination of its unique mass-to-charge ratio and CCS. acs.orgrsc.org This approach demonstrates the potential of IM-MS as a rapid screening tool for the structural elucidation of known and emerging synthetic cannabinoid metabolites. rsc.org
| JWH-018 Isomer Dimers | Collision Cross Section (CCS) in Ų |
| 4-OH homodimer | 283.7 |
| 5-OH homodimer | 262.5 |
| 4-OH and 5-OH heterodimer | 272.4 |
This table shows the measured collision cross-section (CCS) values for dimers of JWH-018 hydroxylated isomers, illustrating how ion mobility can distinguish between them. Data from a study using SLIM IM-MS. acs.org
Data-Independent Acquisition (DIA) is a mass spectrometry approach that aims to fragment all precursor ions within a selected mass range, providing a comprehensive MS/MS dataset of all detectable analytes in a sample. youtube.comresearchgate.net This contrasts with Data-Dependent Acquisition (DDA), which only fragments the most abundant ions. researchgate.net The comprehensive nature of DIA makes it highly suitable for untargeted metabolomics, where the goal is to identify as many metabolites as possible without a preconceived target list. youtube.complos.org
In the context of JWH-018 metabolite research, DIA can be instrumental in discovering novel or unexpected metabolites in biological samples. By acquiring fragmentation data for all ions, it is possible to retrospectively mine the data for new compounds as reference standards become available. nih.gov The complex datasets generated by DIA require advanced chemometric and bioinformatic tools for deconvolution and analysis. youtube.com Combining DIA with high-resolution chromatography and mass spectrometry offers a powerful platform for building comprehensive metabolite libraries and improving our understanding of the full metabolic fate of synthetic cannabinoids.
Computational Chemistry and In Silico Modeling of JWH 018 Metabolites
Computational chemistry and in silico modeling are increasingly being used to predict the metabolic fate of new psychoactive substances. These models can predict sites of metabolism on a molecule, primarily by cytochrome P450 enzymes, and can help to prioritize which potential metabolites to search for in biological samples. For example, in silico tools can predict the likelihood of hydroxylation, carboxylation, or dealkylation at various positions on the JWH-018 molecule.
These predictions, however, must be confirmed through in vitro and in vivo experiments. Studies have shown both consistencies and discrepancies between in silico predictions and results from human liver microsome incubations or analysis of authentic urine samples. For instance, while some predicted metabolites of JWH-018 are indeed found to be major products, others may be minor or not formed at all. Despite these limitations, in silico modeling is a valuable first step in metabolism studies, guiding analytical method development and helping to rationalize observed metabolic pathways. nih.gov The integration of computational predictions with advanced analytical data from techniques like IM-MS and DIA provides a synergistic approach to comprehensively characterize the metabolism of compounds like JWH-018.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Understanding the pharmacological effects of JWH-018 metabolites requires detailed knowledge of their interactions with cannabinoid receptors, primarily the CB1 and CB2 receptors. osti.govresearchgate.net Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze these interactions at an atomic level.
Molecular docking studies predict the preferred binding orientation of a ligand (like a JWH-018 metabolite) to its receptor. These simulations help to elucidate why certain metabolites retain high binding affinity for cannabinoid receptors. For instance, studies have shown that monohydroxylated metabolites of JWH-018 can bind with high affinity to both CB1 and CB2 receptors, sometimes with greater affinity than the parent compound. osti.govresearchgate.net In silico docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to this high affinity. youtube.com For example, induced fit docking studies have been used to predict how axially chiral cannabinoids engage with CB1 and CB2 receptors, revealing specific steric clashes or beneficial hydrogen bonds that influence binding affinity and selectivity. youtube.com
Molecular dynamics simulations build upon docking by simulating the movement of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the conformational changes the receptor might undergo upon binding. Such simulations are essential for understanding the nuances of receptor activation and signaling, explaining why some synthetic cannabinoids act as full agonists with high potency, in contrast to the partial agonism of Δ9-THC. nih.govmdpi.com
Predictive Metabolism Software Applications
The rapid emergence of new synthetic cannabinoids presents a significant challenge for forensic laboratories, which must constantly adapt their methods to detect new compounds and their metabolites. bioforumconf.com Predictive metabolism software has become an invaluable tool in this area, helping researchers anticipate the metabolic pathways of new synthetic cannabinoids before reference standards are available. researchgate.net
These software programs use various algorithms, often based on known metabolic reactions mediated by enzyme families like cytochrome P450 (CYP450). frontiersin.orgmoldiscovery.com By inputting the structure of a parent compound like JWH-018, these tools can predict likely sites of metabolism, such as hydroxylation, carboxylation, and glucuronidation. bioforumconf.comfrontiersin.org
Table 1: Examples of Predictive Metabolism Software in Synthetic Cannabinoid Research
| Software | Application | Key Features |
|---|---|---|
| MetaSite | Predicts metabolic transformations related to phase I metabolism (CYP and FMO mediated). moldiscovery.com | Not dependent on a training set, allowing for improved prediction for novel compounds. moldiscovery.com Highlights molecular moieties that direct the molecule in the cytochrome cavity. moldiscovery.com |
| Mass-MetaSite | Analyzes LC-MS/MS datasets from in vitro incubations (e.g., with human liver microsomes) to identify metabolites. bioforumconf.comnews-medical.net | Mines analytical data to identify major in vitro metabolites and their fragments, which can be used to update screening methods. bioforumconf.com |
| MetabolitePredict | Generates a precursor mass list for targeted MS/MS experiments based on predicted biotransformations. news-medical.net | Proposes likely biotransformations (e.g., hydroxylation, hydrolysis, carboxylation) based on known metabolic patterns. news-medical.net |
| ChemSketch | Predicts metabolites and corresponding product ions using a mass spectrometry scissors tool. nih.gov | Allows for comparison between predicted metabolites and high-resolution mass spectrometry results. nih.gov |
However, in silico predictions are not always perfectly aligned with in vivo results. For example, one study noted that the top metabolites predicted for THJ-2201 by MetaSite were inconsistent with those found in human hepatocyte incubation and urine samples, partly because the software did not simulate reactions mediated by non-CYP450 oxidases. frontiersin.org Therefore, these software predictions are best used as a starting point, guiding further in vitro experiments using models like human liver microsomes (HLM) or hepatocytes. frontiersin.orgnih.govresearchgate.net
Machine Learning Approaches for Forensic Analytical Data Interpretation
The sheer volume and complexity of data generated by modern analytical techniques like high-resolution mass spectrometry (HRMS) in forensic toxicology necessitate advanced data processing tools. Machine learning (ML) is an emerging technology in this field, offering powerful ways to analyze and interpret forensic data for synthetic cannabinoid detection.
ML algorithms can be trained on large datasets of mass spectra to recognize patterns associated with specific compounds or compound classes. This can help in:
Non-targeted Screening: Identifying new or unexpected synthetic cannabinoid analogues in a sample without needing a pre-existing library of reference standards. Mass defect filtering, a related concept, is a common strategy for removing interferences from complex biological matrices and can be enhanced by ML. nih.gov
Data Deconvolution: Separating co-eluting peaks and distinguishing between drug metabolites and endogenous matrix components, which is a significant challenge in complex samples like urine and blood. hw.ac.uk
Automated Identification: Speeding up the process of identifying known metabolites by automatically comparing experimental data to libraries and predictive models, reducing the laborious nature of manual data assessment. news-medical.net
By applying ML, forensic labs can improve the efficiency and accuracy of their analytical workflows, keeping pace with the ever-changing landscape of novel psychoactive substances.
The Role of JWH 018 7-hydroxyindole Metabolite-d9 as a Foundational Reference Standard for Analogous Compound Development
In the field of analytical and forensic toxicology, the accurate quantification of analytes is paramount. JWH-018 7-hydroxyindole metabolite-d9 serves as a critical analytical reference material, specifically as an internal standard for the quantification of its non-deuterated counterpart, the JWH-018 7-hydroxyindole metabolite, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before processing. Because the deuterated standard (d9) behaves nearly identically to the natural metabolite during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. This allows for highly accurate and precise quantification of the target metabolite.
The JWH-018 7-hydroxyindole metabolite-d9 contains nine deuterium (B1214612) atoms. caymanchem.com This significant mass shift (9 atomic mass units) ensures that its mass spectral signal is clearly distinguishable from that of the non-labeled metabolite and other potential interferences, while its retention time in chromatography remains virtually the same. caymanchem.comcaymanchem.com
Table 2: Technical Information for this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | (7-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)-1-naphthalenyl-methanone | caymanchem.com |
| CAS Number | 2749349-17-3 | caymanchem.com |
| Molecular Formula | C₂₄H₁₄D₉NO₂ | caymanchem.com |
| Formula Weight | 366.5 | caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d9) | caymanchem.com |
| Intended Use | Internal standard for quantification by GC- or LC-MS | caymanchem.com |
The availability of stable, isotopically labeled standards like JWH-018 7-hydroxyindole metabolite-d9 is fundamental for the development of robust and validated analytical methods. nih.gov These methods are essential for forensic casework, clinical toxicology, and research studies investigating the pharmacokinetics of JWH-018. nih.gov The use of such standards helps overcome challenges posed by complex biological matrices and ensures that the data generated is reliable and legally defensible. researchgate.net
Future Research Avenues Addressing Challenges in Synthetic Cannabinoid Metabolite Research
The field of synthetic cannabinoid research is in a constant race against the clandestine chemists who produce new substances. newswise.com Future research must address several key challenges to improve detection, understanding, and response.
Chirality: Many synthetic cannabinoids are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govprojectcbd.org These enantiomers can have different binding affinities for cannabinoid receptors and, consequently, different pharmacological and toxicological effects. nih.gov For example, for some carboxamide-type synthetic cannabinoids, the (R)-enantiomer shows higher potency at the CB1 receptor than the (S)-enantiomer. mdpi.com A significant challenge is that many synthetic methods produce a racemic mixture (an equal mix of both enantiomers), and separating them can be difficult and costly. projectcbd.org Future research needs to focus on developing enantioselective analytical methods to differentiate and quantify individual enantiomers in biological samples. nih.gov This is crucial for accurately assessing the toxicological risk associated with a specific product.
Emerging Analogues: Illicit manufacturers constantly alter the chemical structures of synthetic cannabinoids to evade legal controls, creating a continuous stream of emerging analogues. newswise.com These modifications can involve changing the core structure, linker, or tail of the molecule. frontiersin.orgnih.gov This structural diversity makes it challenging to develop comprehensive analytical methods. numberanalytics.com A promising future direction is the use of non-targeted HRMS screening, which allows for the retrospective analysis of data to identify new, previously unknown compounds. nih.gov Additionally, research efforts that couple in vitro metabolism studies with analysis of authentic urine samples are vital for rapidly identifying biomarkers for these new analogues. newswise.com
Complex Matrices: Detecting the parent synthetic cannabinoid and its metabolites in biological samples (matrices) like blood, urine, and oral fluid is inherently difficult. nih.govresearchgate.net These matrices contain countless endogenous compounds that can interfere with analysis. nih.gov Furthermore, synthetic cannabinoids are often extensively metabolized, and the parent compound may be present only in very low concentrations or not at all in urine. nih.govnih.gov Future research should continue to refine sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and analytical methods (e.g., LC-MS/MS) to improve sensitivity and minimize matrix effects. researchgate.netnumberanalytics.com This will enhance the ability to detect intake even when concentrations are extremely low.
Q & A
Q. How to address reproducibility issues in hydroxyl-position determination for JWH 018 metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
